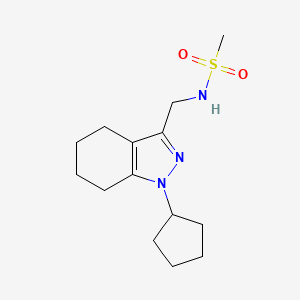

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indazoles are a type of heterocyclic aromatic organic compounds, which have a wide variety of medicinal applications . They are known for their anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Synthesis Analysis

While specific synthesis methods for “N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)methanesulfonamide” are not available, indazoles can generally be synthesized through various methods. For instance, a Cu (OAc)2-catalyzed reaction employing oxygen as the terminal oxidant has been described .

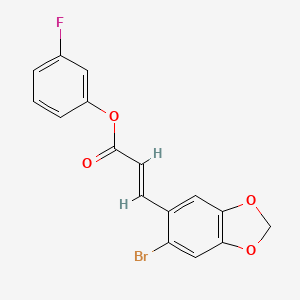

Molecular Structure Analysis

The molecular structure of indazoles involves a two-nitrogen containing ring, which is fused with a benzene ring . The specific structure of “this compound” would include these features, along with additional functional groups.

Chemical Reactions Analysis

Indazoles can undergo various chemical reactions depending on the substituents present on the ring . The specific reactions that “this compound” can undergo would depend on its exact molecular structure.

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. For instance, a related compound, 1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, is an oil at room temperature .

Aplicaciones Científicas De Investigación

Structural Studies

Supramolecular Assembly Effects in Derivatives

A series of nimesulidetriazole derivatives, including various sulfonamides, were synthesized and analyzed for their crystal structures. The study focused on understanding the supramolecular assembly facilitated by different substituents. Intermolecular interactions were examined through Hirshfeld surface analyses, revealing significant insights into the molecular architecture and the impact of substitution on structural configurations (Dey et al., 2015).

Catalytic Applications

Bidentate Ligand for Catalytic Asymmetric Synthesis

Research on 1,3-azole derivatives of 2-aminocyclohexanecarboxylic acid, including sulfonamide derivatives, demonstrated their utility as new classes of bidentate ligands. These compounds were particularly effective in metal-mediated catalytic asymmetric synthesis, highlighting their potential in the creation of chiral molecules (Wipf & Wang, 2002).

Biological Activities

Antibacterial Activities of Sulfonamide Derivatives

A study on new sulfonamide derivatives and their metal complexes (Ni(II), Co(II)) explored their structure and antibacterial activities. These compounds demonstrated significant activity against various gram-positive and gram-negative bacteria, underscoring the importance of structural modification in enhancing biological efficacy (Özdemir et al., 2009).

Inhibition of Carbonic Anhydrases

Sulfonamides derived from indanes and tetralines were synthesized and tested for their inhibitory effects on human carbonic anhydrase isozymes. The study provides valuable data on the structure-activity relationship of these sulfonamide derivatives, contributing to the understanding of their biochemical interactions (Akbaba et al., 2014).

Mecanismo De Acción

Target of Action

The compound N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)methanesulfonamide is a derivative of indazole . Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . .

Mode of Action

It is known that indazole derivatives can interact with various biological targets and cause changes in cellular processes . For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Biochemical Pathways

Indazole derivatives have been found to possess hypotensive and hypoglycemic activities in rats, suggesting that they may affect pathways related to blood pressure regulation and glucose metabolism .

Result of Action

Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner, suggesting potential anti-inflammatory effects .

Safety and Hazards

Direcciones Futuras

Given the wide range of biological activities associated with indazoles, it is likely that future research will continue to explore the medicinal properties of these compounds . This could potentially include “N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)methanesulfonamide”, depending on its specific properties and activities.

Propiedades

IUPAC Name |

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2S/c1-20(18,19)15-10-13-12-8-4-5-9-14(12)17(16-13)11-6-2-3-7-11/h11,15H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLKGWGOHQXGMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2693570.png)

![1-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyrazole](/img/structure/B2693575.png)

![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2693577.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2693578.png)

![Methyl 2-{[(2,5-dioxopyrrolidin-1-yl)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B2693581.png)

![2-Cyclopentylsulfanyl-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2693587.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2693590.png)